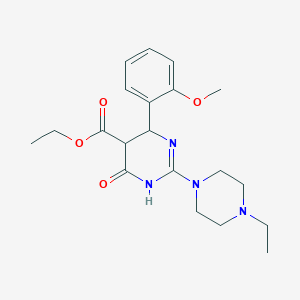![molecular formula C19H29NO B4439873 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4439873.png)
1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine
Descripción general
Descripción
1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine, also known as TAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAPP belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine is not fully understood. However, it is believed to act by modulating various cellular pathways and signaling cascades. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been found to interact with various receptors, including the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine is also relatively non-toxic, making it safe for use in in vitro and in vivo studies. However, 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine. One potential application is in the treatment of cancer. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to inhibit the growth of cancer cells and could be developed into a promising anticancer agent. Another potential application is in the treatment of neurodegenerative diseases. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to have neuroprotective properties and could be developed into a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine and its potential applications in other areas of medicine.
Conclusion
In conclusion, 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to have significant activity against various diseases, including cancer and neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine, it has the potential to be developed into a valuable therapeutic agent.
Aplicaciones Científicas De Investigación
1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has also been shown to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-1-(4-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-15-11-13-20(14-12-15)18(21)10-7-16-5-8-17(9-6-16)19(2,3)4/h5-6,8-9,15H,7,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXSLQXKKFTOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-7-(3-methylbenzyl)-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439794.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4439805.png)
![(3aS*,6aS*)-2-benzyl-5-[(3,5-dimethylisoxazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4439809.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439815.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]nicotinamide hydrochloride](/img/structure/B4439823.png)
![5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)
![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)

![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439880.png)
![5-chloro-6-[(2,3-dimethyl-1-piperidinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4439887.png)
![N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)
![3-amino-N-(3,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439899.png)
![methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B4439903.png)